molecular formula C22H26N4O3 B6505829 1-(3,4-dimethylphenyl)-4-[4-(pyrazin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one CAS No. 1421493-65-3

1-(3,4-dimethylphenyl)-4-[4-(pyrazin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one

Cat. No.: B6505829
CAS No.: 1421493-65-3
M. Wt: 394.5 g/mol
InChI Key: JPTMPLYBOFUJCI-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-4-[4-(pyrazin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one is a useful research compound. Its molecular formula is C22H26N4O3 and its molecular weight is 394.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 394.20049070 g/mol and the complexity rating of the compound is 593. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(3,4-Dimethylphenyl)-4-[4-(pyrazin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one is a complex organic compound with significant potential in pharmacology. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and therapeutic implications.

Chemical Structure and Properties

The molecular formula of the compound is C22H26N4O3C_{22}H_{26}N_{4}O_{3} with a molecular weight of 394.5 g/mol. The structural features include a pyrrolidinone core, a piperidine ring, and a pyrazinyl ether group, which contribute to its biological activities.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antitumor properties. Research has shown that derivatives of pyrazole, which share structural similarities with this compound, can inhibit various cancer cell lines by targeting critical pathways involved in tumor growth.

Case Study:
A study investigating pyrazole derivatives demonstrated significant cytotoxic effects against MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that these compounds could enhance the efficacy of existing chemotherapeutics like doxorubicin through synergistic effects .

Anti-inflammatory and Analgesic Effects

Pyrazole derivatives are known for their anti-inflammatory properties. The compound's structure suggests potential interactions with inflammatory mediators, making it a candidate for further investigation in pain management therapies.

Research Findings:
A review highlighted that certain pyrazole compounds effectively inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammatory responses .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key factors influencing its pharmacological profile include:

  • Substituent Effects: The presence of methyl groups on the phenyl ring enhances lipophilicity, potentially improving bioavailability.
  • Pyrrolidinone Core: This moiety may contribute to the compound's ability to interact with biological targets effectively.

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaKey Biological ActivityReference
Pyrazole Derivative AC18H22N4O2C_{18}H_{22}N_{4}O_{2}Antitumor
Pyrazole Derivative BC22H26N4O3C_{22}H_{26}N_{4}O_{3}Anti-inflammatory
Pyrazole Derivative CC20H24N6OC_{20}H_{24}N_{6}OAnalgesic

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-4-(4-pyrazin-2-yloxypiperidine-1-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-15-3-4-18(11-16(15)2)26-14-17(12-21(26)27)22(28)25-9-5-19(6-10-25)29-20-13-23-7-8-24-20/h3-4,7-8,11,13,17,19H,5-6,9-10,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPTMPLYBOFUJCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)OC4=NC=CN=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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